molecular formula C8H18NO2+ B12841278 4-Carboxy-N,N,N-trimethylbutan-1-aminium

4-Carboxy-N,N,N-trimethylbutan-1-aminium

Cat. No.: B12841278
M. Wt: 160.23 g/mol
InChI Key: CDLVFVFTRQPQFU-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carboxy-N,N,N-trimethylbutan-1-aminium is a key synthetic intermediate for creating advanced zwitterionic oligonucleotides. Researchers utilize this compound to introduce a sulfonyl phosphoramidate group with a quaternary ammonium moiety into DNA sequences via a Staudinger reaction . This modification replaces the native, negatively charged phosphate backbone with a zwitterionic structure, which neutralizes the negative charge and introduces a local positive charge . Oligonucleotides incorporating this modification demonstrate several valuable properties for biomedical research, including enhanced thermal stability in duplex and triplex structures, improved resistance to nuclease digestion, and cellular uptake capabilities that are less dependent on the ionic strength of the solution . These characteristics make derivatives of this compound promising tools for antigene and antisense strategies, where the goal is to target and manipulate genomic DNA or RNA with high specificity for therapeutic and diagnostic applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-carboxybutyl(trimethyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLVFVFTRQPQFU-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Endogenous Production of 4 Carboxy N,n,n Trimethylbutan 1 Aminium and Its Biological Precursors

Amino Acid Precursors in Endogenous Synthesis: Lysine (B10760008) and Methionine Utilization

The journey to synthesizing 4-Carboxy-N,N,N-trimethylbutan-1-aminium begins with two essential amino acids: lysine and methionine. youtube.comoregonstate.edu Lysine provides the fundamental carbon skeleton for the carnitine molecule, while methionine serves as the donor of methyl groups. youtube.com

The process is initiated with lysine residues that are bound within proteins, such as myosin, actin, and calmodulin. researchgate.net These protein-bound lysine residues undergo a post-translational modification where they are methylated by specific methyltransferase enzymes. oregonstate.eduresearchgate.net These enzymes utilize S-adenosyl-methionine (derived from methionine) as the methyl donor, attaching three methyl groups to the lysine's epsilon-amino group to form Nε-trimethyllysine (TML). youtube.comoregonstate.edu

Once these proteins are broken down through processes like lysosomal or proteasomal degradation, free TML is released. youtube.comnih.govmdpi.com This free TML is the initial substrate for the carnitine biosynthesis pathway. wikipedia.orgnih.gov The availability of dietary lysine and methionine can influence the body's capacity for carnitine synthesis, and a significant positive correlation has been observed between the intake of these amino acids and plasma carnitine levels. creative-proteomics.comnih.gov

Enzymatic Pathway of Biosynthesis

The conversion of Nε-trimethyllysine to L-carnitine is catalyzed by a series of four distinct enzymes. This compound is the product of the third enzymatic step and the substrate for the fourth and final step. wikipedia.orgmdpi.com

The first committed step in carnitine biosynthesis occurs in the mitochondria and is catalyzed by the enzyme Nε-trimethyllysine hydroxylase (TMLH), also known as 6-N-trimethyllysine Dioxygenase (TMLD). youtube.commdpi.comsdu.dk TMLH is a non-heme iron (Fe(II)) and 2-oxoglutarate (2OG)-dependent oxygenase. wikipedia.orgmdpi.com It facilitates the stereospecific hydroxylation of Nε-trimethyllysine (TML) to produce 3-hydroxy-Nε-trimethyllysine (HTML). mdpi.comcreative-proteomics.comwikipedia.org This reaction requires molecular oxygen (O2) and a reducing agent, with ascorbate (B8700270) (vitamin C) being a crucial cofactor. wikipedia.orgyoutube.comwikipedia.org The byproducts of this reaction are succinate (B1194679) and carbon dioxide. wikipedia.org The gene encoding this enzyme, TMLHE, is located on the X chromosome. nih.gov Deficiency in this enzyme can lead to an inborn error of carnitine biosynthesis, characterized by increased TML and decreased HTML and γ-butyrobetaine in plasma and urine. nih.gov

Following its synthesis in the mitochondria, 3-hydroxy-Nε-trimethyllysine (HTML) is transported to the cytosol. mdpi.com Here, it undergoes an aldolytic cleavage catalyzed by the enzyme hydroxytrimethyllysine aldolase (B8822740) (HTMLA). mdpi.comsdu.dk This reaction splits HTML into two products: glycine (B1666218) and 4-N-trimethylaminobutyraldehyde (TMABA). youtube.comnih.govmdpi.com HTMLA is dependent on pyridoxal (B1214274) 5'-phosphate (PLP), a form of vitamin B6, to function. youtube.comnih.gov While the chemistry of this step is well-established, the specific mammalian gene encoding HTMLA has been elusive. researchgate.netnih.gov Research suggests that other known enzymes, such as serine hydroxymethyltransferase (SHMT) and threonine aldolase, possess the ability to catalyze this reaction, though their primary role in carnitine biosynthesis is still under investigation. wikipedia.orgresearchgate.netresearchgate.net

The third step in the pathway is the oxidation of 4-N-trimethylaminobutyraldehyde (TMABA), which also occurs in the cytosol. creative-proteomics.complos.org This reaction is catalyzed by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH), an NAD+-dependent enzyme. wikipedia.orgyoutube.comnih.gov TMABA-DH converts the aldehyde group of TMABA into a carboxylic acid, yielding the compound this compound, or γ-butyrobetaine (GBB). creative-proteomics.comuniprot.org This enzyme, also known as ALDH9A1, is a member of the aldehyde dehydrogenase family and can oxidize a wide range of aldehydes, but it shows high efficiency for TMABA. plos.orguniprot.orgresearchgate.net The enzyme has been isolated and characterized from various sources, including bovine and rat liver. nih.govresearchgate.net

The final step in L-carnitine biosynthesis is the hydroxylation of this compound (γ-butyrobetaine). creative-proteomics.com This reaction is catalyzed by gamma-butyrobetaine hydroxylase (BBOX), also known as γ-butyrobetaine dioxygenase (BBD). nih.govwikipedia.org BBOX converts GBB into L-carnitine. uniprot.org Like TMLH, BBOX is a non-heme iron (Fe(II)) and 2-oxoglutarate-dependent oxygenase that also requires ascorbate. creative-proteomics.comwikipedia.org In humans, BBOX activity is highest in the kidney, moderate in the liver, and very low in the brain. wikipedia.orguniprot.org The availability of GBB is considered a potential rate-limiting factor for carnitine biosynthesis. priceplow.com The activity of BBOX is subject to feedback inhibition by its product, L-carnitine, which helps to ensure that carnitine synthesis is aligned with physiological demand. creative-proteomics.com

The efficiency of the entire biosynthetic pathway for this compound and subsequently L-carnitine is dependent on the availability of several essential nutrients that act as cofactors for the enzymes involved. oregonstate.educreative-proteomics.com These include:

Amino Acids: Lysine and methionine are the fundamental building blocks. oregonstate.edu

Iron (Fe²⁺): Required for the activity of both TMLH and BBOX, the two dioxygenases in the pathway. oregonstate.eduwikipedia.org

Vitamin C (Ascorbate): Acts as a crucial reducing agent for the dioxygenase enzymes TMLH and BBOX, though some studies suggest it may not be absolutely essential in vivo under all conditions. oregonstate.eduresearchgate.netnih.govnih.gov A deficiency can lead to reduced carnitine levels. nih.gov

Vitamin B6 (Pyridoxal 5'-phosphate): An essential coenzyme for HTMLA, the enzyme that cleaves HTML. oregonstate.eduresearchgate.net

Niacin (as NAD⁺): Required as a cofactor for TMABA-DH to oxidize TMABA into γ-butyrobetaine. youtube.comoregonstate.edu

A deficiency in any of these cofactors can impair the body's ability to synthesize L-carnitine, highlighting the nutritional importance of these components for maintaining adequate energy metabolism. oregonstate.edu

Data Tables

Table 1: Enzymes in the Biosynthesis of this compound and L-Carnitine

Enzyme Name (Abbreviation)Alternative NameSubstrateProduct(s)Cellular Location
Trimethyllysine Hydroxylase (TMLH)6-N-trimethyllysine Dioxygenase (TMLD)Nε-trimethyllysine (TML)3-hydroxy-Nε-trimethyllysine (HTML)Mitochondria
Hydroxytrimethyllysine Aldolase (HTMLA)3-hydroxy-6-N-trimethyllysine Aldolase3-hydroxy-Nε-trimethyllysine (HTML)4-N-trimethylaminobutyraldehyde (TMABA) + GlycineCytosol
Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH)4-N-trimethylaminobutyraldehyde Dehydrogenase (ALDH9A1)4-N-trimethylaminobutyraldehyde (TMABA)This compound (γ-Butyrobetaine) Cytosol
Gamma-Butyrobetaine Hydroxylase (BBOX)γ-butyrobetaine Dioxygenase (BBD)This compound (γ-Butyrobetaine) L-CarnitineCytosol/Mitochondria

Data sourced from multiple references. wikipedia.orgnih.govmdpi.comcreative-proteomics.comsdu.dkplos.org

Table 2: Cofactor Requirements for the Biosynthetic Pathway

CofactorFormEnzyme(s) Requiring CofactorRole in Pathway
IronFe²⁺TMLH, BBOXEssential for dioxygenase catalytic activity. oregonstate.eduwikipedia.org
Vitamin CAscorbateTMLH, BBOXActs as a reducing agent for the dioxygenase enzymes. youtube.comoregonstate.edunih.gov
Vitamin B6Pyridoxal 5'-phosphate (PLP)HTMLACoenzyme for the aldolase reaction. youtube.comoregonstate.edu
NiacinNicotinamide adenine (B156593) dinucleotide (NAD⁺)TMABA-DHCoenzyme for the dehydrogenase reaction (electron acceptor). youtube.comoregonstate.edu
Amino AcidsLysine, MethionineInitial Substrate FormationProvide the carbon backbone and methyl groups for the initial precursor, TML. youtube.comoregonstate.edu

Table of Mentioned Compounds

Common Name/AbbreviationSystematic Name
This compoundThis compound
Gamma-Butyrobetaine (GBB, γ-butyrobetaine)4-(trimethylammonio)butanoate
L-Carnitine(3R)-3-hydroxy-4-(trimethylammonio)butanoate
Lysine(2S)-2,6-diaminohexanoic acid
Methionine(2S)-2-amino-4-(methylthio)butanoic acid
Nε-trimethyllysine (TML)(2S)-2-amino-6-(trimethylazaniumyl)hexanoate
3-hydroxy-Nε-trimethyllysine (HTML)(2S,3S)-3-hydroxy-2-amino-6-(trimethylazaniumyl)hexanoate
4-N-trimethylaminobutyraldehyde (TMABA)4-(trimethylammonio)butanal
Glycine2-aminoacetic acid
S-adenosyl-methionine (SAM)((2S)-2-amino-4-{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfonio)butanoate
2-oxoglutarate (α-ketoglutarate)2-oxopentanedioic acid
SuccinateButanedioic acid
Ascorbate (Vitamin C)(2R)-2-[(1S)-1,2-dihydroxyethyl]-4,5-dihydroxy-2H-furan-3-one
Pyridoxal 5'-phosphate (PLP)(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphate
Nicotinamide adenine dinucleotide (NAD⁺)[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl ({[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}oxidophosphoryl) hydrogen phosphate

Tissue-Specific Production and Distribution Patterns of this compound

The endogenous synthesis of this compound is not ubiquitous throughout all tissues in the human body. The final and rate-limiting step of the biosynthesis pathway is catalyzed by the enzyme gamma-butyrobetaine hydroxylase (BBOX1). The expression of the gene encoding this enzyme is highly tissue-specific, primarily occurring in the liver, kidneys, and brain. ahajournals.orgpnas.org Consequently, these organs are the principal sites of de novo L-carnitine production. While the initial enzymatic steps of the pathway occur in most cells, the absence of BBOX1 in tissues like skeletal and cardiac muscle means they cannot synthesize L-carnitine and are entirely dependent on uptake from the bloodstream for their supply. ahajournals.org

Distribution to these and other tissues is mediated by a family of specialized carnitine/organic cation transporters (OCTN), which are members of the solute carrier (SLC) protein family. nih.gov Key transporters involved in the systemic distribution and tissue uptake include:

OCTN2 (encoded by the SLC22A5 gene): This is a high-affinity, sodium-dependent transporter crucial for the uptake of L-carnitine into cells in tissues such as muscle, heart, and kidney, where it facilitates reabsorption from urine. nih.govpnas.org

OCTN1 (encoded by the SLC22A4 gene): This transporter also contributes to carnitine transport, although its substrate specificity is broader than that of OCTN2. nih.gov

The distinct localization of synthesis and the widespread requirement for the compound necessitate this robust transport system to maintain homeostasis across different organs.

Table 1: Tissue Distribution of Key Proteins in this compound Synthesis and Transport

ProteinGenePrimary FunctionKey Tissue Expression
Gamma-butyrobetaine hydroxylaseBBOX1Catalyzes the final step of biosynthesisHigh: Kidney, Liver; Low: Brain ahajournals.orgpnas.org
Organic Cation Transporter Novel 2SLC22A5High-affinity carnitine uptake from bloodKidney, Skeletal Muscle, Heart nih.govpnas.org
Organic Cation Transporter Novel 1SLC22A4Organic cation and carnitine transportKidney, Intestine, Lung nih.govnih.gov

Genetic Regulation and Expression of Biosynthesis Pathway Enzymes

The biosynthesis of this compound is a four-step enzymatic pathway starting from the amino acid precursors lysine and methionine. ahajournals.org The regulation of this pathway is intrinsically linked to the expression of the genes encoding these enzymes.

The most critical regulatory point is the final step, governed by the gamma-butyrobetaine hydroxylase 1 (BBOX1) gene . jci.org This gene encodes the BBOX1 enzyme that converts gamma-butyrobetaine to L-carnitine. meatscience.org Research has shown that the expression and activity of BBOX1 can be influenced by nutritional status. For instance, studies in rats have demonstrated that a high-fat diet can increase L-carnitine synthesis by selectively increasing the levels of specific Bbox1 mRNA isoforms in the liver. meatscience.org This nutritional regulation occurs through a process of alternative polyadenylation, which affects the stability and translational efficiency of the mRNA, ultimately adjusting the rate of carnitine biosynthesis to meet energy demands. meatscience.org

A homozygous deletion of the BBOX1 gene in a human subject resulted in a complete defect in de novo carnitine biosynthesis, leading to free carnitine levels at the lower limit of the normal range, underscoring the gene's essential role. ahajournals.org

Table 2: Key Enzymes and Genes in the Endogenous Biosynthesis of this compound

EnzymeGeneStep in Pathway
Trimethyllysine DioxygenaseTMLHEStep 1: Hydroxylation of trimethyllysine
3-hydroxy-N-trimethyllysine AldolaseN/AStep 2: Cleavage to form 4-trimethylaminobutyraldehyde
4-trimethylaminobutyraldehyde DehydrogenaseALDH9A1Step 3: Oxidation to gamma-butyrobetaine
Gamma-butyrobetaine hydroxylaseBBOX1Step 4: Final hydroxylation to L-carnitine ahajournals.org

Contribution of Gut Microbiota to Related Metabolite Formation

The human gut microbiota plays a significant role in the metabolism of dietary this compound (L-carnitine), leading to the formation of metabolites not produced by human enzymes. This microbial activity constitutes a separate pathway from the host's endogenous synthesis. The primary microbial metabolites are gamma-butyrobetaine (γBB) and trimethylamine (B31210) (TMA). nih.govnih.gov

The conversion of L-carnitine to TMA is a metaorganismal process that often involves two distinct steps mediated by different bacteria:

L-carnitine to Gamma-Butyrobetaine (γBB): Some gut bacteria convert L-carnitine into its precursor, γBB. This transformation is catalyzed by enzymes encoded by the cai gene operon (caiTABCDE), which is found in several commensal gut bacteria. tandfonline.com

Gamma-Butyrobetaine (γBB) to Trimethylamine (TMA): A different subset of gut bacteria, often present in lower abundance, metabolizes γBB to produce TMA. jci.org This anaerobic conversion is carried out by enzymes encoded by the recently identified γ-butyrobetaine utilization (gbu or bbu) gene cluster. tandfonline.comnih.gov The human gut bacterium Emergencia timonensis has been identified as possessing this capability. nih.gov

This anaerobic pathway is considered the primary route for TMA production from dietary carnitine in the anoxic environment of the human gut. pnas.orgnih.gov Once formed, TMA is absorbed into the host's circulation and transported to the liver, where it is oxidized by host flavin monooxygenase (FMO3) enzymes into trimethylamine-N-oxide (TMAO). meatscience.org

Dietary habits significantly influence the composition of the gut microbiota and its capacity to perform this transformation. Omnivorous individuals, who typically consume more L-carnitine, exhibit a much higher capacity to produce TMA and TMAO from an L-carnitine challenge compared to vegans or vegetarians. meatscience.orgjwatch.org This difference is attributed to the enrichment of TMA-producing bacteria in the guts of regular meat-eaters. jci.orgjwatch.org

Table 3: Gut Microbiota-Mediated Metabolism of this compound

TransformationMicrobial Gene/Enzyme ClusterKey Bacterial TaxaProduct
L-carnitine → Gamma-butyrobetaine (γBB)cai operonVarious commensal bacteria (e.g., Escherichia coli) pnas.orgGamma-butyrobetaine tandfonline.com
Gamma-butyrobetaine (γBB) → Trimethylamine (TMA)gbu / bbu gene clusterEmergencia timonensis, other Clostridiales ahajournals.orgtandfonline.comTrimethylamine nih.gov
L-carnitine → Trimethylamine (TMA) (Aerobic)CntA/B (Rieske-type oxygenase)Acinetobacter baumannii pnas.orgnih.govTrimethylamine pnas.org

Table of Compounds

Common NameSystematic/IUPAC Name
L-carnitine(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate
Gamma-butyrobetaine (γBB)4-(trimethylazaniumyl)butanoate
Trimethylamine (TMA)N,N,N-trimethylmethanamine
Trimethylamine-N-oxide (TMAO)Trimethylamine oxide
Lysine(2S)-2,6-diaminohexanoic acid
Methionine(2S)-2-amino-4-(methylthio)butanoic acid
4-trimethylaminobutyraldehyde4-(trimethylazaniumyl)butanal
Choline2-(trimethylazaniumyl)ethanol

Metabolic Pathways and Intermediary Metabolism Involving 4 Carboxy N,n,n Trimethylbutan 1 Aminium

Role in Fatty Acid Beta-Oxidation and Cellular Bioenergetics

The primary and most well-documented role of 4-Carboxy-N,N,N-trimethylbutan-1-aminium is its indispensable function in the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce energy. oregonstate.edunih.gov The inner mitochondrial membrane is impermeable to long-chain fatty acids (those with 14 or more carbons). nih.govyoutube.comyoutube.com L-carnitine serves as the carrier molecule in a complex transport mechanism known as the carnitine shuttle, which is a rate-controlling step for fatty acid oxidation. oregonstate.edufiveable.menih.gov This process is fundamental for cellular bioenergetics, especially during periods of fasting or prolonged exercise when fatty acids become a primary energy source. fiveable.metaylorandfrancis.com

Carnitine Shuttle System Components: Carnitine Palmitoyltransferase I (CPT1), Carnitine/Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2) Functionality

The carnitine shuttle system is composed of three key proteins that work in concert to move long-chain fatty acids into the mitochondria. fiveable.metaylorandfrancis.comnih.gov

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the initial, rate-limiting step of the shuttle. nih.govresearchgate.netresearchgate.net It transfers the acyl group from a long-chain fatty acyl-CoA molecule to the hydroxyl group of L-carnitine, forming a long-chain acylcarnitine ester and releasing free Coenzyme A (CoA). fiveable.menih.gov There are three tissue-specific isoforms of CPT1: CPT1A (liver), CPT1B (muscle), and CPT1C (brain). nih.govresearchgate.net

Carnitine/Acylcarnitine Translocase (CACT): This protein, also known as SLC25A20, is an antiporter embedded in the inner mitochondrial membrane. nih.govresearchgate.netdiabetesjournals.org It facilitates the transport of the newly formed acylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine, which moves from the matrix back to the cytosol to be reused. oregonstate.edufiveable.meresearchgate.net

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1. nih.govnih.govresearchgate.net It transfers the acyl group from the acylcarnitine back to a molecule of mitochondrial CoA, reforming the long-chain fatty acyl-CoA within the matrix. researchgate.netkhanacademy.org This fatty acyl-CoA is now available for the enzymes of the β-oxidation spiral, while the liberated L-carnitine is transported back out of the matrix by CACT. oregonstate.edukhanacademy.org

Table 1: Components of the Carnitine Shuttle System

Component Location Function
Carnitine Palmitoyltransferase I (CPT1) Outer Mitochondrial Membrane Catalyzes the conversion of long-chain acyl-CoA and carnitine to long-chain acylcarnitine and CoA. nih.govresearchgate.net
Carnitine/Acylcarnitine Translocase (CACT) Inner Mitochondrial Membrane Transports acylcarnitine into the mitochondrial matrix in exchange for free carnitine. fiveable.meresearchgate.net
Carnitine Palmitoyltransferase II (CPT2) Inner Mitochondrial Membrane (Matrix Side) Converts long-chain acylcarnitine and CoA back into long-chain acyl-CoA and free carnitine within the matrix. nih.govresearchgate.net

Regulation of Mitochondrial Acyl-CoA/Coenzyme A Ratio

This compound is crucial for maintaining the balance between acylated CoA (acyl-CoA) and free Coenzyme A (CoA) within the mitochondria. nih.gov Many metabolic processes, including the Krebs cycle and the pyruvate (B1213749) dehydrogenase complex, depend on a sufficient supply of free CoA. nih.govresearchgate.net When fatty acid or carbohydrate metabolism is high, acetyl-CoA can accumulate in the mitochondrial matrix. researchgate.net This buildup consumes the free CoA pool and can inhibit key enzymes, such as pyruvate dehydrogenase, thereby impairing metabolic flexibility. nih.govmdpi.com

L-carnitine mitigates this by acting as a buffer for acetyl groups. nih.govresearchgate.net The enzyme carnitine acetyltransferase (CrAT) facilitates the transfer of these excess acetyl groups from CoA to L-carnitine, forming acetyl-L-carnitine. youtube.comresearchgate.net This acetyl-L-carnitine can then be transported out of the mitochondria, freeing up mitochondrial CoA to participate in other reactions. nih.govresearchgate.net This process of removing excess acyl groups helps to decrease the mitochondrial acyl-CoA/CoA ratio, which is essential for optimal mitochondrial function. nih.govnih.gov Studies have shown that under ischemic conditions, where the mitochondrial acyl-CoA/CoA ratio increases, treatment with L-carnitine can significantly decrease the accumulation of long-chain acyl-CoA and acetyl-CoA in the mitochondrial space. nih.gov

Interplay with Glucose and Carbohydrate Metabolism Pathways

The influence of this compound on the mitochondrial acyl-CoA/CoA ratio directly links it to carbohydrate metabolism. nih.govnih.gov By preventing the excessive accumulation of acetyl-CoA, L-carnitine can de-inhibit the pyruvate dehydrogenase (PDH) complex. bris.ac.ukmdpi.com The PDH complex is a critical enzyme that links glycolysis to the Krebs cycle by converting pyruvate into acetyl-CoA. Inhibition of PDH by high levels of acetyl-CoA shifts metabolism away from glucose oxidation. mdpi.comnih.gov

By facilitating the removal of acetyl groups as acetyl-L-carnitine, L-carnitine promotes the activity of the PDH complex, thereby enhancing glucose oxidation. bris.ac.uknih.govyoutube.com This mechanism is particularly relevant in metabolic states characterized by high fatty acid oxidation and reduced glucose utilization, such as in diabetes. nih.gov Research indicates that L-carnitine supplementation can improve glucose tolerance and insulin (B600854) sensitivity, in part by modulating the balance between fat and glucose metabolism. nih.govnih.gov

Involvement in Branched-Chain Amino Acid Metabolism and Homeostasis

This compound also participates in the metabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. physiology.orgnih.gov The catabolism of BCAAs produces branched-chain acyl-CoA esters. bris.ac.uk Similar to its role in fatty acid metabolism, L-carnitine can buffer these branched-chain acyl groups. physiology.org

Research has shown that L-carnitine stimulates the rate of α-decarboxylation of BCAAs, particularly leucine, in skeletal muscle. physiology.orgnih.gov This effect is attributed to the conversion of branched-chain α-keto acid analogues into their respective carnitine esters, which alleviates the feedback inhibition on the branched-chain α-keto acid dehydrogenase complex. physiology.org The activity of carnitine acyltransferase with branched-chain acyl-CoAs as substrates is significantly higher in muscle than in liver, suggesting a more prominent role for carnitine in BCAA metabolism within muscle tissue. physiology.org These branched-chain acylcarnitines can then be transported to the liver for further oxidation. bris.ac.uk

Formation and Metabolic Cycling of Acylcarnitine Esters

Acylcarnitines are esters formed when an acyl group from an acyl-CoA molecule is transferred to L-carnitine. nih.govnih.gov This process is catalyzed by a family of enzymes called carnitine acyltransferases. researchgate.net While the most recognized function is the transport of long-chain fatty acids, carnitine can form esters with a wide variety of acyl-CoAs, including those derived from fatty acid oxidation, amino acid catabolism, and glucose metabolism. nih.govdiabetesjournals.org

The formation of acylcarnitines serves several key metabolic functions:

Transport: Facilitating the movement of acyl groups across mitochondrial membranes. metwarebio.com

Buffering: Sequestering excess or poorly metabolized acyl-CoA intermediates, thereby freeing up the essential cofactor Coenzyme A. diabetesjournals.orgnih.gov

Detoxification: Enabling the export and subsequent urinary excretion of potentially toxic acyl groups that accumulate due to inborn errors of metabolism. oregonstate.edunih.govresearchgate.net

The pool of acylcarnitines in blood and tissues reflects the dynamic state of intermediary metabolism. youtube.comnih.gov

Short-Chain Acylcarnitines (e.g., Acetyl-L-carnitine)

Short-chain acylcarnitines are those with acyl chains of two to five carbons. nih.gov The most abundant and metabolically significant of these is acetyl-L-carnitine (C2), formed from acetyl-CoA by the enzyme carnitine acetyltransferase (CrAT). youtube.comnih.gov

The formation of acetyl-L-carnitine is a critical mechanism for buffering the metabolic status between the fed state (favoring glucose oxidation) and the fasted state (favoring fat oxidation), a concept known as metabolic flexibility. mdpi.comnih.gov As discussed previously, it modulates the activity of the pyruvate dehydrogenase complex by controlling the mitochondrial acetyl-CoA/CoA ratio. nih.govnih.gov The resulting acetyl-L-carnitine can be transported out of the mitochondria and used in the cytosol for biosynthetic processes, such as the synthesis of the neurotransmitter acetylcholine, or it can be exported from the cell entirely. youtube.com The levels of acetyl-L-carnitine are therefore an important indicator of the interplay between carbohydrate and lipid metabolism. nih.gov

Long-Chain Acylcarnitines

The role of the carnitine shuttle is most critical for long-chain fatty acids (LCFAs), which cannot diffuse across the inner mitochondrial membrane. wikipedia.orgyoutube.com The process begins when LCFAs are activated to long-chain fatty acyl-CoAs (LCFA-CoA). At the outer mitochondrial membrane, the enzyme carnitine palmitoyltransferase I (CPT I) catalyzes the transesterification of the fatty acyl group from CoA to L-carnitine, forming a long-chain acylcarnitine. This molecule is then transported into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT). youtube.com

Given that this compound is the direct precursor to L-carnitine, its bioavailability is a rate-limiting factor for the synthesis of long-chain acylcarnitines and, therefore, for the entire process of long-chain fatty acid oxidation. k-state.edu Elevated plasma levels of specific long-chain acylcarnitines, including myristoylcarnitine (B1233240) (C14) and octadecanoylcarnitine (C18), have been identified as potential risk factors in metabolic diseases such as diabetic cardiomyopathy. nih.gov Furthermore, studies have shown that inhibiting L-carnitine synthesis, for which GBB is essential, can lead to a significant decrease in the levels of acylcarnitines in tissues. nih.gov

Interactive Data Table: Examples of Long-Chain Acylcarnitines

Acylcarnitine SpeciesAbbreviationAssociated Metabolic Context
MyristoylcarnitineC14Fatty Acid Oxidation, Biomarker in Cardiomyopathy nih.gov
PalmitoylcarnitineC16Intermediate of Carnitine Shuttle wikipedia.org
OctadecanoylcarnitineC18Fatty Acid Oxidation, Biomarker in Cardiomyopathy nih.gov
OleoylcarnitineC18:1O-acylcarnitine, Human Metabolite nih.gov

Dicarboxylic and Hydroxylated Acylcarnitine Species

Dicarboxylic and hydroxylated acylcarnitines are specific classes of metabolites that can accumulate in certain inborn errors of metabolism. Dicarboxylic fatty acids are formed through the omega-oxidation of monocarboxylic fatty acids. Their subsequent catabolism via β-oxidation occurs primarily in peroxisomes, but mitochondria can also be involved, a process that requires transport via the carnitine shuttle. Therefore, the availability of L-carnitine, synthesized from this compound, is also necessary for the mitochondrial processing of these dicarboxylic acyl-CoAs. Abnormal accumulation of dicarboxylic acylcarnitines can serve as a biomarker for peroxisomal disorders.

Role in Ketogenesis and Ketone Body Production Regulation

Ketogenesis is the process of producing ketone bodies (such as beta-hydroxybutyrate and acetoacetate) from the breakdown of fatty acids, primarily occurring in the liver mitochondria. mdpi.com This pathway is activated during states of prolonged fasting, carbohydrate restriction, or in conditions like untreated type 1 diabetes, when glucose availability is low and fatty acid oxidation is high. mdpi.com

Since L-carnitine, and by extension its precursor this compound, is essential for the transport of fatty acids into the mitochondria for β-oxidation, it plays a crucial upstream role in supplying the acetyl-CoA necessary for ketogenesis. youtube.com However, the regulation is complex. One study in diabetic ewes found that infusion of beta-hydroxybutyrate inhibited hepatic ketogenesis by decreasing the uptake of non-esterified fatty acids. tennessee.edu In this specific model, the subsequent infusion of GBB did not reverse this inhibitory effect, suggesting that the regulation of ketogenesis involves multiple control points beyond just the activity of the carnitine shuttle. tennessee.edu

Renal Excretion Pathways and Homeostatic Control Mechanisms

The kidneys play a vital role in the homeostasis of this compound and L-carnitine. The final step of endogenous L-carnitine synthesis, the hydroxylation of GBB, occurs significantly in the human kidney. nih.govelsevierpure.com Studies using labeled precursors have shown that the human kidney metabolizes these precursors predominantly to L-carnitine. nih.gov

Following synthesis, these products can be released into circulation for distribution to other tissues that require carnitine (like muscle and heart) but cannot synthesize it. nih.gov They can also be leaked into the renal tubular lumen. nih.gov From the lumen, both GBB and L-carnitine are subject to reabsorption to conserve these vital compounds or excretion in the urine to maintain appropriate plasma concentrations. The balance between synthesis, excretion, and reabsorption is a key homeostatic control mechanism. In studies of drug-induced carnitine depletion, the urinary excretion rates of carnitine and its precursors, including GBB, are important markers of metabolic disturbance. nih.gov

Gut Microbiota-Mediated Metabolic Transformations and Byproducts

The gut microbiota significantly influences the metabolism of dietary L-carnitine and its precursor, this compound. Research has revealed a meta-organismal pathway where gut microbes transform these compounds into trimethylamine (B31210) (TMA). nih.govbohrium.com

Specifically, following the ingestion of L-carnitine, gut microbes can metabolize it to produce GBB as a major intermediary metabolite. nih.govnih.gov This microbial-produced GBB, along with dietary GBB, can then be further catabolized by a distinct set of gut bacteria to produce TMA. nih.govnih.gov This conversion is carried out by a microbial gene cluster known as the γ-butyrobetaine utilization (gbu) cluster. nih.gov The TMA produced in the gut is absorbed into the bloodstream, transported to the liver, and oxidized by host flavin monooxygenase (FMO3) enzymes into trimethylamine-N-oxide (TMAO). nih.govyoutube.com Studies have shown that GBB is a proatherogenic intermediate, as its gut microbe-dependent conversion to TMA and TMAO is linked to an accelerated risk of atherosclerosis. nih.govbohrium.com Interestingly, chronic dietary exposure to either L-carnitine or GBB can promote the growth of distinct microbial communities that are optimized for the metabolism of each respective compound. nih.gov

Interactive Data Table: Key Compounds in the Gut Microbiota Pathway

Compound NameRole in PathwayOrigin / Production Site
L-CarnitineInitial SubstrateDiet (e.g., red meat) youtube.com
This compound (GBB)Intermediary MetaboliteGut microbial metabolism of L-carnitine nih.govnih.gov
Trimethylamine (TMA)ByproductGut microbial metabolism of GBB nih.govresearchgate.net
Trimethylamine-N-Oxide (TMAO)Final MetaboliteHost liver (oxidation of TMA) nih.gov

Transport Mechanisms of 4 Carboxy N,n,n Trimethylbutan 1 Aminium and Its Derivatives

Organic Cation Transporters (OCTN Family)

The OCTN family, a part of the larger Solute Carrier 22 (SLC22) family, plays a pivotal role in the transport of organic cations and zwitterions, including carnitine. mdpi.com These transporters are crucial for maintaining carnitine homeostasis within the body. nih.gov The OCTN subfamily includes OCTN1 (SLC22A4) and OCTN2 (SLC22A5), which have been identified as key players in the movement of carnitine across cellular membranes. mdpi.com While both are involved, they exhibit different affinities and primary functions related to carnitine transport.

Organic Cation/Carnitine Transporter Novel Type 2 (OCTN2) Function and Specificity

Organic Cation/Carnitine Transporter Novel Type 2 (OCTN2), encoded by the SLC22A5 gene, is the primary, high-affinity, sodium-dependent carnitine transporter in the human body. nih.govnih.govnih.gov Its paramount importance is underscored by the fact that genetic mutations in SLC22A5 lead to a loss of carnitine transport function, causing the autosomal recessive disorder known as primary carnitine deficiency (PCD). nih.govmedlineplus.gov This condition is characterized by impaired fatty acid oxidation, leading to symptoms such as cardiomyopathy, skeletal muscle weakness, and hypoglycemia. nih.govwikipedia.org

OCTN2 functions as a symporter, utilizing the sodium ion gradient to actively transport carnitine into cells against its concentration gradient. wikipedia.orguniprot.org This mechanism allows cells, particularly in high-energy-demand tissues like muscle and heart, to accumulate carnitine to concentrations much higher than that in the blood plasma. mdpi.com The transporter exhibits high specificity and affinity for L-carnitine, with a reported Michaelis constant (K_m) of approximately 4.34 µM. nih.gov While it can also transport other organic cations like tetraethylammonium (B1195904) (TEA), its relative uptake activity for carnitine is significantly higher. wikipedia.orguniprot.org The transporter's activity can be inhibited by both short- and long-chain acylcarnitines. nih.gov

Table 1: Characteristics of OCTN2-Mediated Carnitine Transport

Feature Description Reference(s)
Gene SLC22A5 nih.govwikipedia.org
Transport Type Symporter (Cotransporter) nih.govwikipedia.org
Driving Force Sodium (Na⁺) ion gradient wikipedia.orguniprot.org
Primary Substrate L-carnitine nih.govnih.gov
Affinity (K_m) for L-carnitine ~4.34 µM nih.gov

| Associated Disease | Primary Carnitine Deficiency (PCD) | nih.govmedlineplus.gov |

Characterization of OCTN1 and OCTN3 Involvement in Carnitine Transport

OCTN1 (SLC22A4) is another member of the organic cation transporter family that can transport carnitine. mdpi.comsolvobiotech.com However, its role is considered secondary to OCTN2 in systemic carnitine homeostasis. nih.gov While OCTN1 can mediate carnitine transport, it does so with much lower efficiency compared to OCTN2. nih.gov Ergothioneine, an antioxidant amino acid, appears to be a preferred endogenous substrate for OCTN1. solvobiotech.com Despite its lower affinity for carnitine, OCTN1's widespread expression suggests it may contribute to carnitine distribution in specific tissues or under particular physiological conditions. solvobiotech.com Unlike OCTN2, no genetic variants of OCTN1 have been linked to primary carnitine deficiency, further supporting its non-primary role in systemic carnitine transport. nih.gov

OCTN3 is a transporter that is expressed in rodents but has been lost in humans. nih.govjst.go.jp In rodents, it participates in the transport of cationic and zwitterionic compounds, but its absence in humans means it plays no role in human carnitine metabolism. jst.go.jp

Carnitine/Acylcarnitine Translocase (CACT/SLC25A20) Function across Mitochondrial Membranes

Once inside the cell, long-chain fatty acids are activated into acyl-CoAs in the cytoplasm. To cross the impermeable inner mitochondrial membrane for β-oxidation, these acyl groups are transferred to carnitine, forming acylcarnitines. This crucial intramitochondrial transport step is facilitated by the Carnitine/Acylcarnitine Translocase (CACT), also known as SLC25A20. wikipedia.orgnih.gov

CACT is an antiporter located in the inner mitochondrial membrane. wikipedia.orgwikipedia.org Its primary function is to mediate a one-to-one exchange of acylcarnitine from the intermembrane space for free carnitine from the mitochondrial matrix. wikipedia.orgnih.gov This action ensures that long-chain fatty acyl groups are delivered into the matrix for oxidation, while simultaneously replenishing the cytosolic pool of free carnitine so it can be used for further fatty acid transport. youtube.comyoutube.com CACT transports a range of short-, medium-, and long-chain acylcarnitines. nih.gov Defects in the SLC25A20 gene cause CACT deficiency, a severe and often life-threatening disorder of fatty acid oxidation that presents in early infancy. nih.govsigmaaldrich.com

Other Identified Membrane Transporters and Their Substrate Specificity

Beyond the primary OCTN and CACT transporters, other proteins have been identified that can transport carnitine, although their physiological significance is less defined. The amino acid transporter ATB^0,+, for instance, can transport carnitine in a manner dependent on both sodium (Na⁺) and chloride (Cl⁻) ions. nih.gov This transporter, however, exhibits a much lower affinity for carnitine (K_t in the millimolar range) compared to the high-affinity OCTN2 (K_t in the micromolar range). nih.gov Genome-wide association studies have also suggested the involvement of other transporters like SLC22A16 in regulating carnitine levels in specific cell types, such as red blood cells. ashpublications.org

Biophysical and Chemical Factors Influencing Carnitine Transport (e.g., pH, Temperature, Ion Gradients)

The activity of carnitine transporters is modulated by several biophysical and chemical factors.

Ion Gradients: The function of OCTN2 is critically dependent on the sodium (Na⁺) gradient across the plasma membrane, which provides the electrochemical driving force for active carnitine uptake. nih.govwikipedia.org Similarly, the transporter ATB^0,+ relies on both Na⁺ and Cl⁻ gradients. nih.gov

pH: The transport of organic cations by some transporters, like OCTN1, can be pH-dependent. An outwardly directed proton gradient (lower pH inside) can drive the uptake of substrates, indicating a potential role as an organic cation/proton exchanger. acs.org

Temperature: As with most enzymatic and transport processes, the rate of carnitine transport is sensitive to temperature, with transport efficiency generally increasing with temperature up to a physiological optimum. liposomes.ca

Tissue-Specific Expression and Differential Regulation of Carnitine Transporters

Carnitine transporters are expressed throughout the body, but their levels vary significantly by tissue, reflecting local metabolic demands.

Tissue Expression: OCTN2 shows high expression in tissues with a high demand for fatty acid oxidation, such as the heart, skeletal muscle, and kidney, where it is crucial for carnitine reabsorption from urine. nih.govmedlineplus.gov CACT is also highly expressed in the heart, liver, and skeletal muscle. mdpi.com OCTN1 is more widely expressed, with notable levels in the kidney, placenta, and certain immune cells like monocytes. solvobiotech.com

Differential Regulation: The expression of these transporter genes is tightly regulated by a variety of factors.

Transcription Factors: Peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α, are key regulators of genes involved in fatty acid metabolism and have been shown to stimulate the expression of both SLC22A5 (OCTN2) and SLC25A20 (CACT). nih.govmdpi.com In skeletal muscle, PGC-1α and MEF2 also regulate OCTN2 transcription. mdpi.com

Hormonal Regulation: Androgens have been shown to regulate the expression of OCTN2, particularly in the epididymis, which is consistent with the high carnitine concentrations observed in this tissue. augusta.edu Estrogen receptors also play a role in regulating SLC22A5 expression. nih.gov

Protein Interactions: The activity and cell surface presence of OCTN2 can be controlled through interactions with other proteins, including those with PDZ domains and components of cell signaling pathways like protein kinase C. nih.gov

Table 2: Summary of Major Carnitine Transporters

Transporter (Gene) Location Primary Function Driving Force / Mechanism Key Regulators
OCTN2 (SLC22A5) Plasma Membrane High-affinity uptake of carnitine into cells Na⁺-dependent symport PPARs, PGC-1α, Androgens, Estrogen
OCTN1 (SLC22A4) Plasma Membrane Low-affinity transport of organic cations and carnitine Na⁺-dependent/independent, H⁺ exchange Inflammatory cytokines

| CACT (SLC25A20) | Inner Mitochondrial Membrane | Exchange of acylcarnitine for free carnitine | Antiport | PPARs |

Analytical Methodologies for Quantitative and Qualitative Analysis of 4 Carboxy N,n,n Trimethylbutan 1 Aminium and Its Metabolites

Advanced Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation of carnitine and its structurally similar metabolites from complex biological mixtures, enabling precise measurement.

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of carnitine and its derivatives. scirp.org Due to the compound's lack of a strong chromophore, derivatization is often employed to allow for UV or fluorescence detection. researchgate.netkosfaj.org However, the coupling of HPLC with mass spectrometry has become the gold standard, largely circumventing the need for derivatization. sigmaaldrich.combevital.no

The combination of HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful and robust method for the comprehensive profiling of carnitine and a wide array of acylcarnitines. sigmaaldrich.comyoutube.com This technique offers exceptional sensitivity and specificity, allowing for the simultaneous measurement of free carnitine and dozens of acylcarnitine species in a single analytical run. nih.govnih.gov The method is widely applied in newborn screening programs to detect inborn errors of metabolism. sigmaaldrich.com

LC-MS/MS analysis can be performed on underivatized samples, which simplifies sample preparation and makes the method amenable to high-throughput formats. bevital.norestek.com Techniques like hydrophilic interaction liquid chromatography (HILIC) have proven effective for separating the polar carnitine and acylcarnitines without derivatization or the use of ion-pairing reagents, offering rapid analysis times. bevital.novtt.fi

The general procedure involves sample preparation, which can be as simple as protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) containing deuterated internal standards. nih.govvtt.fi After centrifugation, the supernatant is injected into the LC-MS/MS system. nih.govbasicmedicalkey.com The mass spectrometer operates in positive electrospray ionization (ESI) mode, and analytes are typically monitored using multiple reaction monitoring (MRM), which provides high specificity by tracking a specific precursor ion to product ion transition for each analyte. restek.comnih.gov For L-carnitine, the precursor ion is often m/z 162, with product ions at m/z 85 and m/z 103 used for quantification and qualification. nih.gov

This approach allows for the robust quantification of a multitude of acylcarnitine species, including diagnostically important isomeric and odd-numbered forms, even at very low concentrations in plasma and tissues. nih.gov

Table 1: Overview of HPLC-MS/MS Methodologies for Carnitine Analysis To view the data, click on the table rows.

Method Comparison
Parameter Method 1 Method 2 Method 3
Technique Ion-pair, reversed-phase HPLC-MS/MS UHP-HILIC-MS/MS LC-MS/MS
Sample Type Urine Serum, Tissue Biopsies Infant Formula
Key Feature Quantifies carnitine biosynthesis metabolites. nih.govresearchgate.net Rapid (7 min) separation without derivatization. vtt.fi Simple pretreatment, lipid fraction removal. nih.gov
Derivatization Methyl chloroformate. nih.govamsterdamumc.nl None required. vtt.fi None required. nih.gov
Detection Limit 0.05-0.1 µmol/L. nih.govresearchgate.net ~0.5 ng/mL for most acylcarnitines. vtt.fi LOD: 0.05 µg/L; LOQ: 0.17 µg/L. nih.gov
Recovery 94-106%. nih.govresearchgate.net >88%. vtt.fi 93.18-95.64%. nih.gov

Discriminating between the enantiomers of carnitine, L-carnitine and D-carnitine, is of paramount importance as only the L-isomer is biologically active, while the D-isomer can be toxic. mdpi.com HPLC is the recommended approach for this chiral separation. scirp.org

These methods typically fall into two categories: direct and indirect separation. Indirect methods are more common and involve pre-column derivatization of the carnitine enantiomers with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomeric pairs can then be separated on a standard achiral reversed-phase column (e.g., ODS or C18) and detected. nih.govnih.gov

A widely used chiral derivatizing reagent is (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC). nih.gov Derivatization with (+)-FLEC produces stable diastereomers that can be separated and detected by fluorescence, offering a robust and precise method for determining low amounts of D-carnitine in L-carnitine samples. nih.govresearchgate.net Other reagents, such as L-alanine-β-naphthylamide, have also been successfully used for the chiral separation of acetylcarnitine enantiomers with UV detection. nih.gov

The development of these methods is critical for the quality control of pharmaceutical formulations and supplements to ensure enantiomeric purity. scirp.orgnih.gov

Table 2: Chiral Derivatization Reagents for HPLC-based Enantiomeric Separation of Carnitine To view the data, click on the table rows.

Reagent Comparison
Chiral Derivatizing Agent Analyte Separation Column Detection Method Key Finding
(+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC) L- and D-Carnitine Octadecyl (C18) Fluorescence (Ex: 260 nm, Em: 310 nm). nih.gov Robust and precise for determining D-carnitine impurity (0.1-1.0%) in L-carnitine. nih.govscirp.org
L-alanine-β-naphthylamide (L-Ala-β-NA) Acetyl-L- and Acetyl-D-carnitine ODS UV (254 nm). nih.gov Rapid separation (<10 min) with a detection limit for D-AC below 0.05%. nih.gov
9-fluorenylmethoxycarbonyl (FMOC) L- and D-Carnitine Capillary Electrophoresis Tandem Mass Spectrometry (MS/MS) Sensitive method with a LOD of 10 ng/mL, able to detect impurities up to 0.002%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of carnitine and its metabolites, though it is generally considered more complex than LC-MS/MS methods. nih.gov The zwitterionic and thermally labile nature of carnitine makes it non-volatile, necessitating a derivatization step to facilitate its entry into the gas phase for analysis. open.ac.uk

A common derivatization strategy involves the transformation of acylcarnitines into their corresponding acyloxylactones. nih.gov This process imparts the volatility required for GC analysis while retaining the acyl side chain, which is essential for identification by mass spectrometry. open.ac.uk This approach has been successfully used for the quantitative profiling of plasma acylcarnitines and the diagnosis of metabolic diseases. nih.gov

However, GC-MS methods often involve longer and more complicated sample preparation processes compared to modern LC-MS/MS techniques, which can analyze the compounds directly. nih.gov

Spectrometric and Spectroscopic Methods

Beyond chromatography, other spectrometric and spectroscopic methods, particularly those involving enzymatic reactions, are employed for the specific quantification of L-carnitine.

Fluorescence Detection in Enzymatic Assays

Enzymatic assays offer a highly specific method for the determination of L-carnitine. These assays are often available as commercial kits and rely on a series of coupled enzyme reactions. bioassaysys.comsigmaaldrich.comaffigen.com The principle involves the use of the enzyme L-carnitine dehydrogenase, which specifically acts on L-carnitine. nih.gov

In a typical assay, L-carnitine is converted by L-carnitine dehydrogenase, leading to the production of NADH. nih.gov The amount of NADH produced, which is directly proportional to the L-carnitine concentration, is then quantified by its native fluorescence (λex ≈ 340 nm, λem ≈ 460 nm). nih.gov Alternatively, the NADH can be used in a subsequent reaction catalyzed by diaphorase to convert a non-fluorescent substrate like resazurin (B115843) into the highly fluorescent product resorufin (B1680543) (λex ≈ 560-570 nm, λem ≈ 585-587 nm), which enhances sensitivity. sigmaaldrich.comnih.gov

These fluorescence-based enzymatic methods are rapid, highly sensitive, and specific for the L-enantiomer, as D-carnitine does not react with the enzyme. nih.gov They are suitable for measuring L-carnitine in various biological samples and pharmaceutical preparations. nih.govnih.gov

Table 3: Principles of Enzymatic Assays with Fluorescence Detection for L-Carnitine To view the data, click on the table rows.

Assay Comparison
Assay Principle Enzyme(s) Used Fluorescent Product Detection Wavelengths (Ex/Em) Detection Limit
Flow injection analysis with immobilized enzyme. nih.gov L-carnitine dehydrogenase NADH Not specified, detects NADH fluorescence 1 µM. nih.gov
Coupled enzyme assay in kit format. sigmaaldrich.comsigmaaldrich.com Carnitine acetyltransferase, other enzymes Proportional to L-carnitine, reacts with probe 535/587 nm 1 µM. sigmaaldrich.com
Flow-injection with immobilized enzymes. nih.gov L-carnitine dehydrogenase, Diaphorase Resorufin 560/580 nm 0.1 nmol (calibrated range). nih.gov
High-throughput multi-step reaction. bioassaysys.com Multi-step enzyme reaction Pink colored product (can be read by fluorescence) 530/585 nm 1 µM. bioassaysys.com

Enzymatic Assays for Specific Carnitine Forms

Enzymatic assays offer a high degree of specificity for the quantification of different forms of carnitine. These methods leverage the specific catalytic activity of enzymes involved in carnitine metabolism.

One of the most established enzymatic methods utilizes carnitine acetyltransferase (CAT) . sigmaaldrich.comnih.gov This enzyme catalyzes the reversible transfer of an acetyl group from acetyl-CoA to L-carnitine, forming acetyl-L-carnitine and Coenzyme A (CoA). sigmaaldrich.com The amount of carnitine can be determined by measuring the consumption or production of one of the reaction components.

Spectrophotometric Methods: These assays are commonly used and often rely on the detection of a colored product. For example, in the presence of carnitine acetyltransferase, L-carnitine reacts with acetyl-CoA. The resulting Coenzyme A (CoASH) can then react with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a thiophenolate ion, which can be measured colorimetrically. google.com Another approach involves a multi-step reaction where the final product, hydrogen peroxide (H₂O₂), reacts with a specific dye to form a pink-colored product, with an optical density proportional to the L-carnitine concentration. bioassaysys.com An automated spectrophotometric method adapted for a Technicon RA-2000 analyzer has also been developed, demonstrating good imprecision and accuracy. nih.gov

Radiometric Methods: These assays are highly sensitive and were considered a gold standard. The most common radiometric assay for carnitine also uses carnitine acetyltransferase, but with a radiolabeled substrate, such as [¹⁴C]acetyl-CoA. The amount of radiolabeled acetyl-L-carnitine formed is then quantified, providing a direct measure of the initial carnitine concentration.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are also available for the detection of enzymes like carnitine acetyltransferase. mybiosource.com These kits typically employ a sandwich immunoassay principle, where the enzyme in the sample is captured between two antibodies, and the subsequent detection is linked to a colorimetric or fluorometric signal. mybiosource.com

The choice between these methods often depends on the required sensitivity, throughput, and the availability of specialized equipment, such as a scintillation counter for radiometric assays or a microplate reader for ELISA and some spectrophotometric assays.

Optimized Sample Preparation Techniques (e.g., Solid-Phase Extraction, Chemical Derivatization)

Effective sample preparation is a critical step to remove interfering substances and concentrate the analytes of interest from complex biological matrices, thereby enhancing the accuracy and sensitivity of the analysis.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the isolation and purification of carnitine and acylcarnitines from biological fluids like plasma and urine, as well as from tissue homogenates. nih.govnih.govresearchgate.net Cation-exchange SPE is particularly effective for these compounds due to their positively charged quaternary ammonium (B1175870) group. nih.govresearchgate.net This method allows for the efficient removal of proteins and other matrix components, resulting in a cleaner sample for subsequent analysis. nih.gov An online SPE method coupled with high-performance liquid chromatography has been developed, enabling rapid sample work-up within 8 minutes. nih.gov

Chemical Derivatization: To improve the chromatographic properties and mass spectrometric detection of carnitine and its metabolites, chemical derivatization is often employed. A common approach is esterification , which converts the polar carboxyl group into a less polar ester.

Butylation: Derivatization to butyl esters is frequently used, particularly for analysis by tandem mass spectrometry (MS/MS). nih.gov This is typically achieved by reacting the dried sample extract with n-butanol containing acetyl chloride at an elevated temperature. nih.gov This process not only improves chromatographic separation but can also help to differentiate between isobaric acylcarnitines. nih.gov

Pentafluorophenacyl Derivatization: Another derivatization strategy involves using pentafluorophenacyl trifluoromethanesulfonate. This technique, combined with SPE, allows for the sensitive quantification of a wide range of acylcarnitines. researchgate.net

3-Nitrophenylhydrazine (3NPH) Derivatization: 3NPH has been utilized as a high-efficiency chemical isotope-labeling reagent for the derivatization of carnitines prior to LC/MS/MS analysis, which is particularly useful for samples from dried blood spots. nih.gov

These sample preparation techniques are crucial for obtaining high-quality data and are often tailored to the specific analytical platform and the biological matrix being investigated.

Method Validation Parameters: Linearity, Limit of Detection, Accuracy, Precision, and Reproducibility

To ensure the reliability and scientific validity of any quantitative analytical method, a thorough validation process is essential. This process evaluates several key parameters as outlined by international guidelines. scirp.orgcertified-laboratories.com

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For carnitine and acylcarnitine assays, linearity is typically established by analyzing a series of calibration standards at different concentrations. For instance, an HPLC method for L-carnitine was found to be linear over a concentration range of 84.74–3389.50 µg/mL with a correlation coefficient (r²) of 0.9997. nih.govnih.gov Another method using UHP–HILIC–MS/MS showed linearity from 20 to 600 ng/ml for carnitine and acetylcarnitine, and 5–200 ng/ml for other acylcarnitines, with correlation coefficients greater than 0.994. vtt.fi

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. certified-laboratories.com For an LC-MS/MS method for L-carnitine, the LOD was 0.05 μg/L and the LOQ was 0.17 μg/L. nih.gov A spectrophotometric method had a detection limit of 13.2 μmol/l. nih.gov An HPLC method reported an LOQ of 84.74 µg/mL for L-carnitine. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed by analyzing samples with known concentrations (quality controls) or through recovery studies. Recoveries for carnitine and acylcarnitines using an online SPE-LC-MS/MS method were between 98% and 105%. nih.gov An HPLC method demonstrated recoveries of 100.83%–101.54%. nih.govnih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Intra-day precision (repeatability): Assesses precision within a single day. For an LC-MS/MS method, intra-day CVs were ≤7.8%. nih.gov

Inter-day precision (intermediate precision): Assesses precision over different days. For the same LC-MS/MS method, inter-day CVs were ≤8.8%. nih.gov Another method for carnitine determination reported intra- and inter-day precisions below 3.4%. nih.gov

Reproducibility: This assesses the precision between different laboratories. While not always included in every validation study, it is a key parameter for standardizing methods across multiple research sites.

A summary of validation parameters from various studies is presented in the table below.

ParameterMethodAnalyte(s)ResultReference
Linearity Range RP-HPLC-UVL-Carnitine84.74–3389.50 µg/mL (r² = 0.9997) nih.govnih.gov
UHP–HILIC–MS/MSCarnitine, Acetylcarnitine20–600 ng/mL (r² > 0.994) vtt.fi
HPLCD-CarnitineLOQ–160% (r² = 0.996) scirp.orgscirp.org
Limit of Detection (LOD) LC-MS/MSL-Carnitine0.05 µg/L nih.gov
SpectrophotometryL-Carnitine13.2 µmol/L nih.gov
UHP–HILIC–MS/MSCarnitine, Acetylcarnitine5 ng/mL vtt.fi
Limit of Quantitation (LOQ) LC-MS/MSL-Carnitine0.17 µg/L nih.gov
RP-HPLC-UVL-Carnitine84.74 µg/mL nih.gov
Accuracy (Recovery) Online SPE-LC-MS/MSCarnitine, Acylcarnitines98–105% nih.gov
RP-HPLC-UVL-Carnitine100.83%–101.54% nih.govnih.gov
LC-MS/MSCarnitines86.9%–109.7% nih.gov
Precision (RSD/CV) LC-MS/MSCarnitineIntra- and Inter-day < 3.4% nih.gov
RP-HPLC-UVL-Carnitine< 2.0% nih.govnih.gov
LC-MS/MSCarnitinesIntra-day ≤ 7.8%, Inter-day ≤ 8.8% nih.gov

Application of Analytical Methods in Basic Research Samples (e.g., Plasma, Tissue Homogenates, Cellular Extracts)

The validated analytical methods are routinely applied in basic research to quantify carnitine and acylcarnitines in a variety of biological samples, providing valuable insights into metabolic processes.

Plasma: Plasma is a commonly analyzed matrix for assessing the systemic carnitine status. Acylcarnitine profiling in plasma is a powerful tool for studying inborn errors of metabolism. mayocliniclabs.com In healthy individuals, free carnitine is the predominant form, while various acylcarnitines are present at lower concentrations. youtube.com For example, in wild-type mice, plasma acylcarnitines represent approximately 40% of the total carnitine. nih.gov Methods like HPLC-MS/MS are frequently used for the comprehensive analysis of the plasma acylcarnitine profile. nih.gov

Tissue Homogenates: Measuring carnitine and its esters in specific tissues is crucial for understanding organ-specific metabolism. For example, studies in rats have shown that carnitine concentrations vary significantly between tissues like the liver, heart, and skeletal muscle, and can also be influenced by age and sex. nih.gov In wild-type mice, the heart has one of the highest concentrations of carnitine, with about 25% existing as acylcarnitines, primarily acetylcarnitine. nih.gov In contrast, muscle tissue has a higher proportion of acylcarnitines, making up over 50% of the total carnitine. nih.gov A method for analyzing tissue acylcarnitines and carnitine biosynthesis intermediates in the same sample has been developed, which is valuable for studying metabolic disorders in animal models. nih.gov Lipidomic analysis of renal tissue from mice has also been performed to investigate changes in acylcarnitine species. mdpi.com

Cellular Extracts: Analysis of carnitine and acylcarnitines in cellular extracts allows for the investigation of metabolic pathways at a subcellular level. These studies are essential for understanding the direct impact of genetic modifications or experimental treatments on cellular energy metabolism. Commercial assay kits are available for the determination of L-carnitine in cell lysates. bioassaysys.com

The table below provides examples of carnitine concentrations reported in various basic research samples.

Sample TypeSpeciesAnalyteConcentration/LevelReference
PlasmaRatCarnitineIncreased rapidly after birth nih.gov
LiverRatCarnitineDeclined during the first week of life nih.gov
HeartRatCarnitineIncreased during the first week of life nih.gov
Skeletal MuscleRatCarnitineIncreased during the first week of life nih.gov
PlasmaMouse (Wild-type)Acylcarnitines~40% of total carnitine nih.gov
HeartMouse (Wild-type)Total CarnitineHighest among tissues studied nih.gov
HeartMouse (Wild-type)Acylcarnitines~25% of total carnitine (mostly acetylcarnitine) nih.gov
MuscleMouse (Wild-type)Acylcarnitines>50% of total carnitine nih.gov

These applications underscore the importance of robust analytical methodologies in advancing our understanding of the physiological and pathophysiological roles of 4-Carboxy-N,N,N-trimethylbutan-1-aminium and its metabolites.

Theoretical and Computational Studies of 4 Carboxy N,n,n Trimethylbutan 1 Aminium in Biological Systems

Molecular Modeling and Docking Studies of Enzyme-Substrate and Protein-Ligand Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aaru.edu.jo These methods are instrumental in understanding the enzyme-substrate and protein-ligand interactions involving 4-carboxy-N,N,N-trimethylbutan-1-aminium.

Docking studies have been crucial in elucidating the interactions between L-carnitine and key enzymes in its metabolic pathway, such as Carnitine Palmitoyltransferase I (CPT I). CPT I catalyzes the conversion of long-chain acyl-CoA and L-carnitine into long-chain acylcarnitine. mdpi.com A three-dimensional structural model for liver CPT I (L-CPT I) was developed based on its homology to carnitine acetyltransferase. portlandpress.com Docking analysis within this model helped to assign the positions of carnitine, CoA, and the palmitoyl (B13399708) group, identifying His473 and Asp477 as key catalytic residues. portlandpress.com Further in silico molecular docking studies have shown that inhibitors like the C75-CoA derivative occupy the same binding pocket in CPT I as palmitoyl-CoA, suggesting a competitive inhibition mechanism. nih.gov

Similar computational approaches have been applied to other related enzymes, like Peroxisomal Carnitine O-octanoyltransferase (PCOT), which is involved in the transport of medium-chain fatty acids. ekb.eg Homology modeling and docking have been used to build structural models of these enzymes and to identify potential inhibitors that could hinder their function by binding to their active sites. aaru.edu.joekb.eg For the mitochondrial carnitine/acylcarnitine carrier (CAC), also known as SLC25A20, molecular modeling has helped map the amino acids crucial for carnitine binding and translocation. nih.gov Ionic and hydrogen bond interactions with residues such as Asp-179, Arg-275, and Arg-178 are vital for binding the trimethylammonium and carboxyl groups of carnitine within the transporter's central cavity. nih.gov

Table 1: Key Residues in Carnitine-Protein Interactions Identified via Molecular Modeling
ProteinInteracting ResiduesInteraction TypeReference
Liver Carnitine Palmitoyltransferase I (L-CPT I)His473, Asp477Catalytic portlandpress.com
Liver Carnitine Palmitoyltransferase I (L-CPT I)Ser687Transition State Stabilization portlandpress.com
Carnitine/Acylcarnitine Carrier (SLC25A20)Asp-179, Arg-275, Arg-178Substrate Binding (Ionic/Hydrogen Bonds) nih.gov

In Silico Analysis of Transport Protein Dynamics and Conformational Changes

The transport of this compound across cellular membranes is mediated by specific transport proteins, and in silico analysis provides a window into their dynamic behavior. The human mitochondrial carnitine/acylcarnitine transporter, SLC25A20, is a prime example. mdpi.comnih.gov This transporter facilitates the exchange of acylcarnitine for carnitine across the inner mitochondrial membrane, a process governed by the "alternating access" mechanism. mdpi.comnih.gov

Molecular dynamics (MD) simulations have been employed to study the structural dynamics of SLC25A20. mdpi.comnih.gov These simulations have revealed a significant asymmetry in the conformational changes that occur as the transporter shifts from a cytoplasm-facing (c-state) to a matrix-facing (m-state) conformation. mdpi.comnih.gov By simulating the protein in its apo (unbound) state in both conformations, researchers have gained a better understanding of how pathogenic mutations, such as Asp231His and Ala281Val, affect the transporter's function and lead to Carnitine-Acylcarnitine Translocase Deficiency. mdpi.com These computational studies, combining modeling, MD, and docking, support a multi-step substrate recognition and translocation mechanism, similar to that proposed for other mitochondrial carriers like the ADP/ATP carrier. mdpi.com

Computational Simulations of Metabolic Flux and Pathway Perturbations

Metabolic profiling of genetically modified mouse models, such as PPARα-null mice, has revealed defects in carnitine homeostasis that lead to significant metabolic perturbations. nih.gov These mice show compromised citric acid cycle flux, increased urea (B33335) cycle activity, and higher rates of amino acid catabolism. nih.gov Computational analysis of these metabolic profiles helps to create a comprehensive picture of the downstream effects of impaired carnitine-dependent fat oxidation, highlighting a metabolic bottleneck. nih.gov These studies demonstrate how computational approaches can integrate experimental data to model the systemic consequences of altered carnitine metabolism.

Structure-Activity Relationship (SAR) Studies for Carnitine Derivatives and Analogues

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For carnitine, SAR studies are crucial for designing derivatives and analogues with modified or enhanced properties, such as inhibitors for specific transporters or enzymes.

A quantitative structure-activity relationship (QSAR) model has been developed for inhibitors of the organic cation/carnitine transporter OCTN2 (SLC22A5). nih.gov This transporter is important for maintaining L-carnitine homeostasis, and its inhibition by drugs can lead to carnitine deficiency. nih.gov Using in vitro data, a 3D pharmacophore model was created, identifying key features for inhibitors: two hydrophobic groups, one hydrogen-bond acceptor, and one positive ionizable center. nih.gov Alongside a Bayesian machine learning model, these computational tools have shown good capability in identifying structurally diverse OCTN2 inhibitors, which is valuable for predicting potential drug interactions. nih.gov

While not focused on carnitine itself, SAR studies on other molecules provide a framework for how carnitine derivatives could be analyzed. For example, studies on carotenoid derivatives have established rules for their activity, such as identifying aldehydes as the active functional group and determining the optimal chain length for activity. researchgate.netbgu.ac.il Similar principles can be applied to carnitine analogues to understand how modifications to the alkyl chain length, the carboxyl group, or the quaternary ammonium (B1175870) head would affect their interaction with enzymes and transporters.

Table 2: Pharmacophore Features for OCTN2 (SLC22A5) Inhibitors from QSAR Modeling
Pharmacophore FeatureDescriptionReference
Hydrophobic Group 1Contributes to binding within a non-polar pocket of the transporter. nih.gov
Hydrophobic Group 2A second non-polar interaction site, contributing to binding affinity. nih.gov
Hydrogen-Bond AcceptorAn atom capable of accepting a hydrogen bond, crucial for specific interaction. nih.gov
Positive Ionizable CenterA positively charged group, mimicking the quaternary ammonium of carnitine. nih.gov

Theoretical Frameworks for Understanding Metabolic Effects and Regulatory Nodes

Theoretical frameworks are essential for contextualizing the diverse metabolic effects of this compound and identifying key regulatory nodes in its associated pathways. Carnitine's role extends beyond simple fatty acid transport; it is a critical node in the regulation of the mitochondrial acyl-CoA/CoASH ratio, which has widespread implications for cellular metabolism. mdpi.com

One theoretical framework posits that carnitine and its acyl-esters help mitigate oxidative stress and protect mitochondria from damage induced by high levels of free fatty acids. nih.govnih.gov The protective effects are thought to arise from improved energy metabolism and the prevention of electron leakage from the mitochondrial electron transport chain. nih.gov Computational models of metabolism help to formalize these concepts. For instance, carnitine palmitoyltransferase 1A (CPT1A) has been identified as a key enzyme that can suppress ferroptosis, a form of iron-dependent cell death, by facilitating fatty acid β-oxidation. mdpi.com This connects the carnitine shuttle to complex regulatory networks involving cellular redox balance and cell death pathways. mdpi.com

Understanding how carnitine levels are sensed and how its metabolic pathways are regulated at a transcriptional level is another area where theoretical models are applied. nih.gov While the transport and metabolism of carnitine are well-studied, the mechanisms of transcriptional regulation are less understood, representing an active area for computational and theoretical investigation. nih.gov

Systems Biology Approaches to Model Carnitine Homeostasis and Interconnections

Systems biology utilizes computational and mathematical modeling to understand the complex interactions within biological systems as a whole. plos.org This approach is particularly well-suited for studying carnitine homeostasis, which involves biosynthesis, dietary intake, transport across multiple membranes, and integration with numerous metabolic pathways. nih.govnih.gov

A systems biology model of carnitine homeostasis would integrate data from genomics, proteomics, and metabolomics to simulate how the system responds to various stimuli, such as dietary changes or genetic defects. plos.org For example, metabolic profiling data from PPARα-null mice, which exhibit carnitine deficiency, can be used to build and validate such models. nih.gov These models can reveal how a disruption in carnitine homeostasis leads to broader metabolic consequences, including impacts on amino acid and glucose metabolism. nih.gov

Modeling can also capture the interconnections between different organs in maintaining carnitine balance. Carnitine is synthesized in the liver and kidneys but used by tissues with high energy demands like skeletal and cardiac muscle. nih.gov A whole-body systems model could simulate the flux of carnitine and its derivatives between these tissues, providing a comprehensive view of its physiological role and helping to understand diseases related to carnitine deficiency. nih.gov

Advanced Research Perspectives and Future Directions in 4 Carboxy N,n,n Trimethylbutan 1 Aminium Research

Integration of Multi-Omics Data for Holistic Understanding (Genomics, Proteomics, Metabolomics)

A holistic comprehension of the multifaceted roles of 4-Carboxy-N,N,N-trimethylbutan-1-aminium necessitates the integration of data from various "omics" disciplines. Genomics, proteomics, and metabolomics are powerful tools that, when combined, offer a systems-level view of how this compound influences cellular function and organismal health.

Recent large-scale multi-omics studies have begun to unravel the genetic underpinnings of carnitine metabolism. nih.gov For instance, metabolomics analyses of a large cohort of blood donors identified carnitine metabolism as a highly reproducible pathway influenced by genetic factors. nih.gov Genome-wide association studies (GWAS) have successfully identified specific single nucleotide polymorphisms (SNPs) in genes encoding carnitine transporters, such as SLC22A16 and SLC22A5, that are associated with variations in L-carnitine levels in red blood cells. nih.gov Furthermore, whole-genome sequencing combined with metabolomics has pinpointed rare genetic variants in genes like FGF8 and MDGA2 that correlate with levels of lysine (B10760008) and cis-4-decenoylcarnitine, respectively, providing novel insights into the genetic regulation of carnitine precursors and derivatives. nih.gov

Proteomics studies complement these genomic findings by identifying and quantifying the proteins that interact with or are influenced by this compound. This includes the various enzymes involved in its biosynthesis and the transporter proteins that facilitate its movement across cellular membranes. Metabolomics, particularly through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise quantification of L-carnitine and its numerous acylated derivatives (acylcarnitines). creative-proteomics.commdpi.com This provides a direct readout of the metabolic state and can reveal disruptions in fatty acid oxidation and other metabolic pathways. mdpi.com

The integration of these multi-omics datasets is crucial for constructing comprehensive models of carnitine metabolism and its regulation. By correlating genetic variations with protein expression and metabolite profiles, researchers can gain a more complete picture of how this compound impacts health and disease.

Table 1: Key Findings from Multi-Omics Studies on this compound

Omics LevelKey FindingsAssociated Genes/Metabolites
Genomics Identification of common and rare genetic variants influencing carnitine levels. nih.govnih.govSLC22A16, SLC22A5, FGF8, MDGA2 nih.govnih.gov
Proteomics Identification and quantification of carnitine-related enzymes and transporters. Carnitine O-palmitoyltransferase, Carnitine O-acetyltransferase, SLC22A5 (OCTN2)
Metabolomics Quantification of L-carnitine and its derivatives to assess metabolic status. creative-proteomics.commdpi.comL-carnitine, Acetyl-L-carnitine, Acylcarnitines creative-proteomics.commdpi.com

Development of Novel Biosynthetic Pathways and Enzymatic Engineering Strategies

The industrial production of this compound has traditionally relied on chemical synthesis or biotransformation processes. However, recent research has focused on developing novel and more sustainable biosynthetic pathways through metabolic and enzymatic engineering.

A significant breakthrough in this area has been the successful engineering of Escherichia coli for the de novo synthesis of L-carnitine. nih.gov This was achieved by identifying and assembling a four-step biosynthetic pathway from the fungus Neurospora crassa into the bacterial host. nih.gov The engineered E. coli strain was able to produce L-carnitine from simple, renewable feedstocks like glycerol (B35011) and ammonium (B1175870), offering a proof-of-concept for a fermentative production process that avoids petrochemical-based precursors. nih.gov

Future research in this area will likely focus on further optimizing the engineered microbial strains, exploring alternative host organisms, and applying protein engineering strategies to create more efficient and robust biocatalysts for L-carnitine production.

Application of Advanced Imaging Techniques for In Vivo Dynamics and Localization

Understanding the dynamic distribution and localization of this compound and its derivatives within living organisms is crucial for elucidating their physiological roles. Advanced imaging techniques are emerging as powerful tools for non-invasively visualizing these processes in real-time.

Positron Emission Tomography (PET) has been utilized to study the uptake of radiolabeled L-carnitine and its acetylated form, acetyl-L-carnitine, in various organs, including the brain. nih.gov Studies using different 11C-labeled versions of acetyl-L-carnitine have revealed that the uptake into the brain is highly dependent on the position of the radiolabel, suggesting specific metabolic pathways for the acetyl moiety. nih.gov For instance, the uptake of [2-11C]acetyl-L-carnitine was found to be significantly higher than other labeled forms and was suppressed by glucose administration, indicating a potential role in providing acetyl groups for brain metabolism, especially under conditions of energy stress. nih.gov

Magnetic Resonance Imaging (MRI), particularly hyperpolarized carbon-13 MRI, is another promising technique for in vivo metabolic imaging. github.io This method allows for the real-time tracking of metabolic processes and has been applied to various organs. github.io The development of dynamic contrast-enhanced MRI, which can be performed simultaneously with scintigraphic imaging, offers the potential to measure multiple biological processes at once, providing a more comprehensive view of metabolic dynamics. nih.gov

These advanced imaging technologies are still in development, but they hold great promise for future research into the in vivo kinetics, tissue-specific distribution, and metabolic fate of this compound. cai2r.net Such studies will be invaluable for understanding its role in both normal physiology and various pathological conditions.

Design and Development of Targeted Modulators for Carnitine-Related Pathways and Transporters

The transport of this compound across cell membranes is a tightly regulated process mediated by specific transporter proteins. The primary transporter responsible for the high-affinity uptake of L-carnitine is the organic cation/carnitine transporter novel 2 (OCTN2), encoded by the SLC22A5 gene. nih.govmdpi.com The activity of OCTN2 and other related transporters is crucial for maintaining carnitine homeostasis. nih.gov Consequently, the design and development of molecules that can modulate the function of these transporters and related pathways are of significant research interest.

Researchers are exploring various strategies to develop targeted modulators. This includes the synthesis of structural analogs of L-carnitine that can act as either inhibitors or enhancers of transporter activity. For example, meldonium is a structural analog of γ-butyrobetaine, a precursor in carnitine biosynthesis, and it acts as an inhibitor of fatty acid oxidation by affecting the carnitine shuttle. wikipedia.org

The regulation of OCTN2 expression and activity is complex, involving various signaling pathways and interacting proteins. nih.gov This provides multiple potential targets for modulation. For instance, protein kinase C and protein phosphatase 2A have been shown to influence OCTN2 activity. nih.gov Furthermore, the expression of the SLC22A5 gene is regulated by transcription factors such as PPARs and MEF2, suggesting that compounds targeting these factors could indirectly modulate carnitine transport. mdpi.com

The development of such targeted modulators could have significant implications for studying the physiological roles of carnitine and for investigating conditions associated with altered carnitine metabolism.

Table 2: Examples of Modulators of Carnitine-Related Pathways

ModulatorTargetEffect
Meldonium γ-butyrobetaine hydroxylase, Carnitine shuttleInhibition of carnitine biosynthesis and fatty acid oxidation wikipedia.org
PPAR Agonists Peroxisome Proliferator-Activated Receptors (PPARs)Upregulation of SLC22A5 (OCTN2) gene expression mdpi.com
p38 MAPK Inhibitors (e.g., SB203580) p38 Mitogen-Activated Protein KinaseBlockade of SLC22A5 gene promoter activity mdpi.com

Exploration of Lesser-Known Metabolic Intermediates and Novel Carnitine Derivatives

The metabolic landscape of this compound extends beyond its well-known role in the transport of long-chain fatty acids. Research is increasingly focused on identifying and characterizing lesser-known metabolic intermediates and novel carnitine derivatives, which may have distinct biological functions.

Metabolomics studies have revealed a wide array of acylcarnitines, which are esters of L-carnitine and various fatty acids. mdpi.com While some of these, such as acetyl-L-carnitine and propionyl-L-carnitine, have been studied to some extent, many others remain poorly characterized. nih.gov For example, recent studies have investigated the potential role of palmitoyl-L-carnitine in erythropoiesis. mdpi.com

The biosynthesis of L-carnitine itself involves several intermediates, including trimethyllysine and γ-butyrobetaine. youtube.comyoutube.com The regulation of the enzymes involved in these steps, such as γ-butyrobetaine hydroxylase, is an active area of research. wikipedia.org Furthermore, some studies have described novel effects of carnitine and its O-acyl derivatives, such as the inhibition of cell aggregation induced by clusterin, suggesting functions beyond metabolism. nih.gov

Future research in this area will likely involve the use of advanced analytical techniques to identify and quantify a broader range of carnitine-related metabolites in various biological samples. Elucidating the biological activities of these novel derivatives could uncover new physiological roles for this compound.

Investigations into the Role of this compound in Epigenetic Regulation and Gene Expression Modulation

An exciting and rapidly evolving area of research is the investigation of the role of this compound and its derivatives in epigenetic regulation and the modulation of gene expression. This research is uncovering a direct link between cellular metabolism and the epigenetic control of cellular processes.

A key mechanism in this process involves acetyl-L-carnitine, which can serve as a donor of acetyl groups for the acetylation of histones. biorxiv.orgnih.govnih.gov Histone acetylation is a critical epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. The transport of acetyl-L-carnitine from the mitochondria to the nucleus provides a means for mitochondrial metabolism to directly influence the nuclear epigenome. biorxiv.orgnih.gov

Studies have shown that L-carnitine supplementation can increase histone acetylation, suggesting that it can promote the shuttling of acetyl groups out of the mitochondria. biorxiv.org This carnitine-dependent pathway for providing acetyl-CoA for histone acetylation has been shown to be independent of the canonical ATP-citrate lyase (ACLY) pathway. biorxiv.org

Furthermore, L-carnitine has been reported to act as an inhibitor of type 1 histone deacetylases (HDACs), enzymes that remove acetyl groups from histones. esmed.org By inhibiting HDACs, L-carnitine can lead to an increase in histone acetylation and the expression of certain genes, such as PGC-1α, a key regulator of mitochondrial biogenesis. esmed.org

These findings suggest that this compound is not just a metabolite but also an epigenetic modulator that can influence gene expression programs. Future research will likely focus on further dissecting the molecular mechanisms by which carnitine and its derivatives impact the epigenome and identifying the specific genes and cellular processes that are regulated by these mechanisms.

Q & A

Q. What are the established synthetic routes for 4-Carboxy-N,N,N-trimethylbutan-1-aminium?

The compound is synthesized via automated DNA synthesizers using sulfonyl azide derivatives. For example, 4-(azidosulfonyl)-N,N,N-trimethylbutan-1-aminium iodide (0.7 M in DMF) is reacted with oligonucleotides to introduce zwitterionic phosphate modifications . Purification typically involves reverse-phase HPLC or gel electrophoresis to isolate the modified oligonucleotides. This method ensures precise control over functional group incorporation, critical for studying DNA triplex stability.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Characterization relies on nuclear magnetic resonance (NMR) for structural elucidation of the trimethylammonium and carboxy groups. UV spectroscopy monitors electronic transitions in modified oligonucleotides, while mass spectrometry (MS) confirms molecular weight and purity. Cross-referencing data from these techniques resolves ambiguities, such as distinguishing between quaternary ammonium salts and zwitterionic forms .

Q. How does the zwitterionic nature of this compound influence its solubility?

The zwitterionic structure (inner salt with a carboxy anion and trimethylammonium cation) enhances solubility in polar solvents like water or DMF. Comparative studies with non-zwitterionic analogs (e.g., N,N,N-trimethylhexadecan-1-aminium salts) show reduced solubility in organic solvents due to ionic interactions . Solubility profiles are experimentally determined via turbidimetry or dynamic light scattering.

Advanced Research Questions

Q. How does this compound stabilize DNA triplex structures?

The zwitterionic modifications introduced into oligonucleotides reduce electrostatic repulsion between negatively charged phosphate backbones, enhancing triplex formation. Experimental validation involves thermal denaturation assays (measuring melting temperatures, TmT_m) and circular dichroism (CD) to monitor structural transitions. Contradictions in TmT_m data across studies may arise from buffer ionic strength or mismatched triplex sequences, requiring systematic optimization .

Q. What strategies mitigate side reactions during its incorporation into biomolecules?

Side reactions (e.g., sulfonyl azide decomposition) are minimized by using anhydrous DMF and controlled reaction temperatures (0–4°C). Post-synthetic analysis via MALDI-TOF MS identifies byproducts like truncated oligonucleotides. Iterative purification steps (e.g., dialysis or size-exclusion chromatography) improve yield .

Q. How does the compound’s reactivity compare to structurally similar quaternary ammonium salts?

Unlike non-carboxylated analogs (e.g., N,N,N-trimethylhexadecan-1-aminium), the carboxy group enables pH-dependent reactivity, facilitating conjugation with amines via carbodiimide chemistry. Comparative kinetic studies (e.g., monitoring reaction rates at pH 4–9) reveal optimal coupling efficiency at pH 6–7, where the carboxy group is partially deprotonated .

Q. What computational methods predict its interaction with nucleic acids?

Molecular dynamics (MD) simulations parameterize the zwitterionic moiety’s charge distribution using force fields like AMBER or CHARMM. Density functional theory (DFT) calculates electrostatic potential surfaces to predict binding affinities. Experimental validation involves isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Methodological Notes

  • Data Contradiction Analysis : Discrepancies in spectroscopic or functional data (e.g., conflicting TmT_m values) should be resolved by standardizing buffer conditions and validating with orthogonal techniques (e.g., NMR corroborated by MS).
  • Experimental Design : For synthesis, include negative controls (unmodified oligonucleotides) to assess modification efficiency. For triplex studies, use FRET-labeled strands to monitor real-time hybridization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.